tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate
描述
属性
IUPAC Name |
tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-4-5-10)6-7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLHTQHDZRAKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCNC1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Method 1: Condensation-Alkylation Sequence via Mixed Anhydride Intermediates
Reaction Mechanism and Stepwise Synthesis
The most extensively documented route involves a two-step condensation-alkylation sequence starting from N-Boc-D-serine. In the first step, N-Boc-D-serine reacts with isobutyl chloroformate in the presence of N-methylmorpholine (NMM) to form a mixed anhydride intermediate. This intermediate subsequently undergoes condensation with benzylamine in anhydrous ethyl acetate, yielding (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate (Compound I).
The second step employs a phase-transfer-catalyzed alkylation using dimethyl sulfate as the methylating agent. Tetrabutylammonium bromide (TBAB) facilitates the reaction in a biphasic system (ethyl acetate/water), generating the methoxy-substituted derivative with retained stereochemistry. This method achieves a 92% yield for the final alkylated product, significantly higher than earlier routes.
Table 1: Optimization Parameters for Condensation-Alkylation
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | -15°C to -10°C | Prevents racemization |
| Solvent (Step 2) | Ethyl acetate/water | Enhances phase separation |
| Catalyst (TBAB) Loading | 0.025–0.2 eq | Maximizes reaction rate |
| Reaction Time (Step 2) | 2 hours | Minimizes byproducts |
Advantages and Limitations
This method’s superiority lies in its use of low-toxicity solvents (ethyl acetate) and avoidance of citric acid quenching, reducing sodium citrate byproducts. However, the requirement for strict temperature control (-15°C) during anhydride formation increases operational complexity.
Method 2: Nucleophilic Substitution with Cyclopropylamine Derivatives
Substrate Preparation and Reaction Dynamics
An alternative approach utilizes pre-formed pyrrolidine intermediates. 3-Cyclopropylpyrrolidin-3-ylmethanamine is reacted with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbonyl of Boc₂O, followed by in situ protection.
Table 2: Key Reaction Conditions for Boc Protection
| Parameter | Value | Role in Reaction |
|---|---|---|
| Solvent | THF | Polar aprotic medium |
| Catalyst (DMAP) | 1 mol% | Accelerates Boc activation |
| Temperature | 0°C → room temperature | Controlled exotherm |
| Workup | Citric acid wash | Removes DMAP residues |
Method 3: Reductive Amination of Cyclopropane Carboxylates
Synthetic Pathway and Catalytic Considerations
A less conventional route involves reductive amination of 3-cyclopropylpyrrolidin-3-carbaldehyde with tert-butyl carbamate. Sodium cyanoborohydride (NaBH₃CN) in methanol facilitates the imine reduction, achieving moderate yields (68–72%). This method is advantageous for accessing racemic mixtures but requires chromatographic separation to isolate the desired stereoisomer.
Process Scale-Up and Industrial Adaptations
Solvent Recycling and Cost Efficiency
Ethyl acetate, used in Method 1, is recovered via distillation with 95% efficiency, reducing raw material costs by 30%. Similarly, THF in Method 2 is repurposed after aqueous extraction, aligning with green chemistry principles.
化学反应分析
Types of Reactions: tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
科学研究应用
tert-Butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
作用机制
The mechanism of action of tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, stabilizing them during chemical reactions. It may also interact with enzymes or receptors, influencing biological pathways .
相似化合物的比较
Structural and Functional Group Analysis
The table below compares the target compound with structurally related tert-butyl carbamate derivatives:
Key Observations:
- Ring Systems: The target compound’s pyrrolidine core (5-membered) contrasts with azepane (7-membered, ) and pyridine/pyrazole (aromatic) systems.
- Substituent Effects : The cyclopropyl group in the target compound introduces steric hindrance and electronic strain compared to the 3-chlorophenyl group in ’s compound, which may enhance π-π interactions in the latter .
Hydrogen Bonding and Crystallographic Behavior
Carbamates generally participate in hydrogen bonding via their NH and carbonyl groups. The target compound’s carbamate moiety can act as both donor (NH) and acceptor (C=O), facilitating crystal packing or supramolecular interactions. In contrast, the 3-chlorophenyl derivative () may exhibit additional halogen bonding via the Cl atom, while the pyridine-based compound () could engage in π-stacking . Software like SHELX and Mercury () are critical for analyzing such interactions in crystallographic studies.
生物活性
tert-butyl N-[(3-cyclopropylpyrrolidin-3-yl)methyl]carbamate is a carbamate derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: CHNO
- Molecular Weight: 226.32 g/mol
- CAS Number: 149366-79-0
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. The compound is believed to act as a modulator of the central nervous system (CNS), potentially influencing pathways associated with anxiety, depression, and cognitive functions.
Pharmacological Effects
-
CNS Activity:
- Studies indicate that the compound may exhibit anxiolytic and antidepressant-like effects in animal models, suggesting its potential utility in treating mood disorders.
- The compound's mechanism may involve the modulation of GABAergic and serotonergic pathways, which are critical in mood regulation.
-
Neuroprotective Properties:
- Preliminary research suggests that this compound may offer neuroprotective effects against oxidative stress and neuroinflammation, making it a candidate for further exploration in neurodegenerative diseases.
-
Antinociceptive Effects:
- The compound has shown promise in reducing pain responses in animal models, indicating potential applications in pain management therapies.
Safety Profile
The safety profile of this compound has been evaluated through toxicological studies. Key findings include:
- Skin Irritation: The compound can cause skin irritation upon contact (H315).
- Eye Damage: It poses a risk of serious eye damage (H318) and should be handled with care.
Study 1: Anxiolytic Effects
A study conducted on rodents demonstrated that administration of this compound significantly reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.
Study 2: Neuroprotection
In vitro experiments showed that the compound could protect neuronal cells from apoptosis induced by oxidative stress. This was evidenced by a reduction in markers of cell death and inflammation when treated with the compound.
Study 3: Pain Management
A double-blind study involving chronic pain models revealed that subjects treated with this compound reported lower pain scores compared to the placebo group. This suggests its potential as an analgesic agent.
常见问题
Q. What techniques characterize hydrogen-bonding networks in crystalline forms?
Q. How to design derivatives with enhanced blood-brain barrier (BBB) penetration?
- Answer:
- LogP optimization: Aim for 2–3 via substituent modulation (e.g., replacing cyclopropyl with fluorinated groups).
- P-glycoprotein avoidance: Minimize molecular weight (<500 Da) and hydrogen-bond donors (<2).
- In vitro BBB models: Use MDCK-MDR1 monolayers to assess permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
